molecular formula C20H21N3O7S B2932164 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941971-48-8

2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2932164
CAS No.: 941971-48-8
M. Wt: 447.46
InChI Key: QHMOWCHQQQBJQE-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a structure frequently investigated in medicinal chemistry for its diverse biological activities . The molecule integrates two distinct pharmacophores: a 4-(methylsulfonyl)phenyl group and a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl moiety is a common feature in many anti-tubulin agents, such as Combretastatin A-4, and is known to be critical for potent anti-mitotic activity . Meanwhile, the methylsulfonyl group is often present in potent and selective cyclooxygenase-2 (COX-2) inhibitors . This specific structural combination suggests potential for application in cancer research, particularly in the development of novel anti-mitotic agents, and inflammatory disease studies. Researchers are exploring this compound and its analogs primarily for its potential to inhibit specific enzymes. Its proposed mechanism of action may involve the inhibition of tubulin polymerization, disrupting microtubule formation in cells, which is a validated target for anticancer drug development . Alternatively, or additionally, it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme key to the inflammatory response pathway . Further investigation is required to fully elucidate its primary molecular target, potency, selectivity, and cellular effects. This product is intended for research purposes only and is not for diagnostic or therapeutic use. APPLICATIONS: • Chemical biology and target identification • Anticancer drug discovery and development • Structure-activity relationship (SAR) studies of 1,3,4-oxadiazole derivatives • Enzymology and mechanism of action studies MECHANISM: The compound is hypothesized to function as a small molecule inhibitor, potentially targeting proteins such as tubulin or cyclooxygenase-2 (COX-2). Its exact mechanism must be confirmed through rigorous biochemical and cellular assays.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-27-15-10-13(11-16(28-2)18(15)29-3)19-22-23-20(30-19)21-17(24)9-12-5-7-14(8-6-12)31(4,25)26/h5-8,10-11H,9H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMOWCHQQQBJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide , also referred to as 3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Methylsulfonyl Group : Enhances solubility and biological activity.
  • Trimethoxy Substituents : Located at the 3, 4, and 5 positions on the phenyl ring; these groups are known to influence the compound's pharmacological properties.
  • Oxadiazole Ring : Imparts unique biological activities and is a common motif in drug discovery.

The molecular formula is C17H19N3O6SC_{17}H_{19}N_{3}O_{6}S.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of Acid Chloride : 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
  • Formation of Benzamide : The acid chloride is reacted with 2-(methylsulfonyl)aniline in the presence of a base such as triethylamine.
  • Purification : The final product is purified through recrystallization or chromatography.

Synthetic Route Summary

StepReactionReagents
1Acid Chloride FormationThionyl chloride
2Benzamide Formation2-(Methylsulfonyl)aniline, Triethylamine
3PurificationRecrystallization/Chromatography

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound has been evaluated against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value in the micromolar range.
  • U-937 (Leukemia) : Demonstrated apoptosis induction through activation of p53 and caspase pathways.

Case Study Findings

In a study evaluating oxadiazole derivatives:

  • Compounds similar to our target exhibited CC50 values lower than doxorubicin against leukemia cell lines .
  • Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner .

The proposed mechanism involves:

  • Reactive Oxygen Species (ROS) Scavenging : The methoxy and methylsulfonyl groups enhance antioxidant properties.
  • Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the G0-G1 phase, preventing further proliferation .

Anti-inflammatory Activity

Compounds with methylsulfonyl groups have been noted for their selective COX-2 inhibitory activity. In studies comparing various derivatives:

  • The target compound demonstrated significant COX-2 selectivity and potency compared to standard anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective effects:

  • It has been explored for potential applications in treating neurodegenerative diseases such as Parkinson's disease by preventing oxidative stress-induced cell death .

Future Directions

Ongoing research aims to modify the chemical structure to enhance biological activity and reduce toxicity. Structural modifications may lead to more potent analogs with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound 8x ():
  • Structure : 2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)acetamide
  • Key Differences : Replaces the methylsulfonyl group with a 3,4,5-trimethoxyphenyl acryloyl moiety.
  • Melting Point : 196–198°C (lower than typical methylsulfonyl analogs, suggesting reduced crystallinity due to bulkier substituents).
  • Yield : 80%, comparable to the synthesis efficiency of related oxadiazole-acetamide hybrids .
Compound 112 ():
  • Structure : N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • Key Differences : Substitutes methylsulfonyl with a 4-methoxyphenyl acryloyl group.
  • Bioactivity : Exhibits potent EGFR inhibition (IC₅₀ = 0.24 μM) and Src kinase inhibition (IC₅₀ = 0.96 μM), highlighting the importance of methoxy groups in kinase targeting .
Compound 8u ():
  • Structure : N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • Key Differences : Chlorophenyl acryloyl group instead of methylsulfonyl.
  • Melting Point : 259–261°C (higher than acryloyl-containing analogs, likely due to stronger intermolecular interactions from the chloro substituent) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves refluxing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization using pet-ether for purification. Alternative routes may employ coupling agents like EDCI/HOBt for amide bond formation between oxadiazole and sulfonylphenyl moieties .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR analyze proton environments and carbon frameworks, with methoxy groups (δ\delta ~3.8–3.9 ppm) and sulfonyl protons (δ\delta ~7.8–8.0 ppm) as key signals.
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the oxadiazole ring geometry and acetamide linkage conformation .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Pet-ether or ethanol/water mixtures are common for recrystallization. Solubility is tested at elevated temperatures (60–80°C), followed by slow cooling to room temperature. Purity is confirmed via HPLC (RtR_t >95%) and melting point consistency .

Advanced Research Questions

Q. How can reaction yields be improved during oxadiazole ring formation?

  • Methodological Answer : Yield optimization involves:
  • Cyclization Catalysts : Using polyphosphoric acid (PPA) or POCl3_3 to enhance cyclodehydration of thiosemicarbazides.
  • Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes vs. 4–6 hours) and improves yields by 10–15% .

Q. How do substituents on the phenyl rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents:
  • Methoxy Groups : 3,4,5-Trimethoxy enhances lipoxygenase inhibition (IC50_{50} ~2.1 µM vs. ~8.7 µM for non-substituted analogs).
  • Sulfonyl Group : Critical for binding to hydrophobic pockets in enzyme active sites, as shown in molecular docking studies .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer : Contradictions are addressed by:
  • Assay Standardization : Using identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds.
  • Purity Verification : HPLC-MS to confirm >98% purity, eliminating impurities as confounding factors .

Q. How can computational methods predict metabolic stability?

  • Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp simulate:
  • CYP450 Metabolism : Identifying vulnerable sites (e.g., methoxy demethylation).
  • Half-Life Prediction : LogP values (~2.5) and polar surface area (~90 Ų) correlate with hepatic clearance rates .

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